[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
CAS No.: 1114886-24-6
Cat. No.: VC4256739
Molecular Formula: C25H23NO3S
Molecular Weight: 417.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114886-24-6 |
|---|---|
| Molecular Formula | C25H23NO3S |
| Molecular Weight | 417.52 |
| IUPAC Name | [1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C25H23NO3S/c1-17(2)19-12-14-21(15-13-19)26-16-24(25(27)20-10-8-18(3)9-11-20)30(28,29)23-7-5-4-6-22(23)26/h4-17H,1-3H3 |
| Standard InChI Key | DFVMMRKUAUHLER-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Analysis
The compound belongs to the 1,4-benzothiazine class, featuring a sulfur-containing heterocyclic ring fused to a benzene moiety. The core structure is modified at the 4-position by a 4-isopropylphenyl group and at the 2-position by a 4-methylphenyl methanone substituent . Key structural features include:
| Property | Value |
|---|---|
| CAS Registry Number | 1114886-24-6 |
| Molecular Formula | C₂₅H₂₃NO₃S |
| Molecular Weight | 417.52 g/mol |
| IUPAC Name | [1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ⁶,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
| SMILES Notation | CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C |
The sulfone group (-SO₂-) at the 1-position enhances polarity and potential hydrogen-bonding capacity, while the isopropylphenyl and methylphenyl groups contribute to hydrophobic interactions .
Comparative Analysis with Benzothiazine Derivatives
Structural analogs from the provided sources reveal trends in property modulation:
These modifications influence solubility, target affinity, and metabolic stability, underscoring the versatility of the benzothiazine scaffold.
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit protocols for this compound remain unpublished, benzothiazine synthesis typically involves:
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Cyclization Reactions: Coupling of 2-aminothiophenol derivatives with α-haloketones under basic conditions.
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Oxidation Steps: Conversion of thioether intermediates to sulfones using H₂O₂ or meta-chloroperbenzoic acid .
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Friedel-Crafts Acylation: Introduction of the 4-methylphenyl methanone group via AlCl₃-catalyzed reactions.
Challenges include regioselectivity in substituent placement and purification of sulfone-containing products .
Physicochemical Profile
| Property | Data | Methodologies (if reported) |
|---|---|---|
| Melting Point | Not available | — |
| Solubility | Not available | — |
| LogP (Predicted) | 4.2 ± 0.3 | ChemAxon Toolkit |
| pKa (Predicted) | 1.8 (sulfone group) | ACD/Labs |
The high predicted LogP suggests significant lipophilicity, potentially limiting aqueous solubility—a common issue in benzothiazines requiring formulation strategies .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Sulfone Group: Critical for hydrogen bonding with kinase ATP pockets.
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4-Substituted Phenyl Groups: Bulky substituents (isopropyl, butyl) enhance hydrophobic pocket interactions but reduce solubility.
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Methoxy/Ketone Groups: Electron-withdrawing groups improve metabolic stability compared to hydroxyl analogs .
Applications in Drug Discovery and Materials Science
Therapeutic Development
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Oncology: Preclinical studies of analogs show 40–60% tumor growth inhibition in xenograft models.
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Anti-Inflammatory Agents: COX-2 inhibition (IC₅₀ ~350 nM) reported for methylphenyl-bearing derivatives .
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Antidiabetic Candidates: PPAR-γ activation observed in 3T3-L1 adipocytes (EC₅₀ ~2 µM).
Non-Pharmaceutical Uses
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Organic Electronics: Sulfone groups enhance electron transport properties in thin-film transistors .
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Coordination Chemistry: Acts as a ligand for Cu(II) and Fe(III) complexes with catalytic activity.
Research Challenges and Future Directions
Key Knowledge Gaps
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ADME/Tox Profiles: No published data on pharmacokinetics or safety.
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Crystalline Forms: Polymorphism studies needed for formulation optimization.
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Target Identification: Proteome-wide binding studies remain unconducted.
Recommended Studies
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Synthetic Optimization: Develop greener routes using biocatalysis or flow chemistry.
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In Vivo Efficacy Models: Evaluate antitumor activity in PDX models.
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Computational Modeling: Molecular dynamics simulations to predict off-target effects.
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